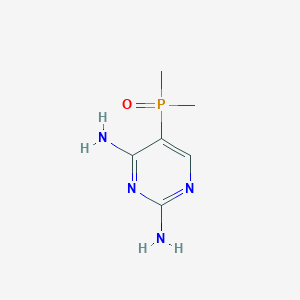

5-Dimethylphosphorylpyrimidine-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for 5-Dimethylphosphorylpyrimidine-2,4-diamine were not found, there are studies on the synthesis of related 2,4-Diaminopyrimidine derivatives . These methods could potentially be adapted for the synthesis of this compound.Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the sources I found .Chemical Reactions Analysis

Specific chemical reactions involving this compound were not found in the sources I found .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the sources I found .科学的研究の応用

Medicinal Chemistry Applications

Antiviral and Anticancer Activities

Compounds structurally related to 5-Dimethylphosphorylpyrimidine-2,4-diamine have been explored for their antiviral and anticancer properties. For instance, 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibitory activity against retroviruses, demonstrating potential as antiviral agents. These compounds exhibit significant inhibitory effects on human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, comparable to reference drugs adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Dihydrofolate Reductase Inhibitors

Novel 2,4-diaminopyrimidines bearing N,N-disubstituted aminomethyl residues have been designed as inhibitors for dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, which is a target for cancer chemotherapy. These inhibitors were found to be highly efficient against both TMP-sensitive and TMP-resistant Streptococcus pneumoniae, highlighting their potential in antibacterial therapy and cancer treatment (Wyss et al., 2003).

Polymer Science Applications

Development of Novel Polyimides

Research into polyimides containing pyridine and triphenylamine groups has led to the synthesis of materials with high thermal stability, mechanical strength, and fluorescence properties upon protonation. Such polyimides, derived from diamines like α,α′-bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-diisopropylbenzene, are promising for applications requiring materials that are both structurally robust and optically active (Kun-Li Wang et al., 2008).

High-Performance Polymers

A study on polymers derived from diamines, including novel polyimides with naphthalene pendant groups, demonstrates the impact of molecular design on the physical properties of these materials. Such polymers exhibit excellent thermal stability, mechanical properties, and low coefficients of thermal expansion, making them suitable for advanced technological applications (Chun-Shan Wang & T. Leu, 2000).

Biochemical Processes

- Understanding DNA Dynamics: The study of fluorescent analogues of nucleobases, such as 2-aminopurine, provides insights into DNA dynamics by probing the fluorescence quenching mechanisms when these analogues are incorporated into DNA. This research helps elucidate the complex interactions and structural dynamics within DNA, contributing to a deeper understanding of genetic processes (Jingxin Liang & S. Matsika, 2011).

作用機序

Target of Action

The primary targets of 5-Dimethylphosphorylpyrimidine-2,4-diamine are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules. Specific information on how environmental factors influence the action of this compound is currently unavailable .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-dimethylphosphorylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N4OP/c1-12(2,11)4-3-9-6(8)10-5(4)7/h3H,1-2H3,(H4,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZNHNUEMOVCEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CN=C(N=C1N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N4OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2986917.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide](/img/structure/B2986918.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide](/img/structure/B2986919.png)

![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2986921.png)

![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3-fluorophenyl)pyridazine](/img/structure/B2986925.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2986929.png)

![5-(3,4-dimethoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2986930.png)

![2-{4-[2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}acetamide](/img/structure/B2986935.png)

![2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2986936.png)